molecular formula C10H22Cl2N2 B1629637 2,2'-Bipiperidine dihydrochloride CAS No. 51591-01-6

2,2'-Bipiperidine dihydrochloride

Cat. No.: B1629637
CAS No.: 51591-01-6
M. Wt: 241.2 g/mol
InChI Key: IPPPGUISBCIWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Bipiperidine dihydrochloride is an organic compound with the molecular formula C10H22Cl2N2. It is a derivative of bipiperidine, characterized by the presence of two piperidine rings connected at the 2-position. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bipiperidine dihydrochloride typically involves the coupling of piperidine derivatives. One common method is the Ullmann reaction, where 2-bromopyridine or 2-chloropyridine reacts with copper metal in a suitable solvent . Another method involves the Negishi coupling, which uses 2-pyridyl zinc halides and bromopyridines in the presence of palladium catalysts .

Industrial Production Methods

Industrial production of 2,2’-Bipiperidine dihydrochloride often employs large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of microwave irradiation and specific catalysts like Ni/Al2O3 or Pd/Al2O3 can significantly enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bipiperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Halogenation and alkylation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Hydrogen gas with metal catalysts.

    Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced bipiperidine derivatives, and various substituted bipiperidines .

Scientific Research Applications

2,2’-Bipiperidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Bipiperidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, forming complexes with metal ions, which can then participate in various biochemical pathways . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bipiperidine dihydrochloride is unique due to its dual piperidine rings, which provide distinct steric and electronic properties compared to other bipyridine derivatives. This uniqueness makes it valuable in specific chemical and pharmaceutical applications .

Properties

IUPAC Name

2-piperidin-2-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h9-12H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPPGUISBCIWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647575
Record name 2,2'-Bipiperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51591-01-6
Record name 2,2'-Bipiperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Bipiperidine dihydrochloride
Reactant of Route 2
2,2'-Bipiperidine dihydrochloride
Reactant of Route 3
2,2'-Bipiperidine dihydrochloride
Reactant of Route 4
2,2'-Bipiperidine dihydrochloride
Reactant of Route 5
2,2'-Bipiperidine dihydrochloride
Reactant of Route 6
2,2'-Bipiperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.